TAS0728

Description

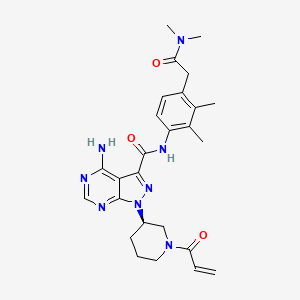

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCIICHPRAAMGK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision Strike: A Technical Guide to the Mechanism of Action of TAS0728 on the HER2 C805 Residue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of TAS0728, a novel, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). This compound demonstrates high selectivity and potent anti-tumor activity by specifically targeting the cysteine 805 (C805) residue within the ATP-binding pocket of HER2. This document provides a comprehensive overview of its biochemical and cellular activity, preclinical efficacy, and the methodologies employed in its characterization.

Executive Summary

This compound is a next-generation HER2 inhibitor designed for enhanced selectivity and sustained target engagement. Unlike reversible inhibitors, this compound forms a permanent, covalent bond with the C805 residue of HER2, leading to irreversible inactivation of the kinase.[1][2] This targeted approach minimizes off-target effects, particularly on the Epidermal Growth Factor Receptor (EGFR), a common liability of other pan-ErbB inhibitors that often leads to dose-limiting toxicities.[3] Preclinical studies have demonstrated significant anti-proliferative activity in HER2-amplified and HER2-mutated cancer models, including those with acquired resistance to other HER2-targeted therapies.[3]

Mechanism of Action: Covalent Inhibition of HER2 at C805

The cornerstone of this compound's mechanism is its covalent interaction with the C805 residue in the hinge region of the HER2 kinase domain.[1][2] This irreversible binding locks the kinase in an inactive conformation, effectively shutting down downstream signaling pathways that drive tumor cell proliferation and survival.

dot

Quantitative Data Summary

The selectivity and potency of this compound have been quantified in various preclinical assays. The following tables summarize key findings from biochemical and cellular studies, as well as the dose-escalation scheme from the Phase I clinical trial.

| Parameter | HER2 | EGFR | Selectivity (EGFR/HER2) |

| Biochemical IC50 | 1.1 nmol/L | 130 nmol/L | ~118-fold |

| Cellular IC50 (p-HER2) | 8.8 nmol/L | >1000 nmol/L | >113-fold |

| Table 1: In Vitro Potency and Selectivity of this compound. |

| Cell Line | HER2 Status | GI50 (nmol/L) |

| NCI-N87 | Amplified | 9.8 |

| SK-BR-3 | Amplified | 11 |

| BT-474 | Amplified | 9.1 |

| MDA-MB-453 | Mutated (L755S) | 18 |

| Table 2: Anti-proliferative Activity of this compound in HER2-Positive Cancer Cell Lines. |

| Dose Level (BID) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 50 mg | 3 | 0 |

| 100 mg | 3 | 0 |

| 150 mg | 7 | 1 (Grade 3 Diarrhea) |

| 200 mg | 6 | 2 (Grade 3 Diarrhea) |

| Table 3: Dose Escalation and DLTs in the Phase I Clinical Trial (NCT03410927).[3][4] |

Impact on HER2 Signaling Pathways

By irreversibly inhibiting HER2, this compound effectively blocks the activation of downstream signaling cascades critical for tumor growth and survival, including the PI3K/AKT/mTOR and MAPK pathways. This leads to cell cycle arrest and apoptosis.

dot

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) this compound, a Covalent-Binding, HER2-selective Kinase [research.amanote.com]

- 3. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

TAS0728: A Selective Covalent HER2 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an orally available, potent, and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, most notably breast and gastric cancers.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the development of targeted cancer therapies.

Core Mechanism of Action

This compound is a pyrazolopyrimidine carboxamide analogue designed to irreversibly bind to and inhibit the kinase activity of HER2.[2] Its mechanism of action is characterized by the following key features:

-

Covalent Inhibition: this compound possesses an acrylamide group that acts as a Michael acceptor, forming a covalent bond with the cysteine residue at position 805 (C805) within the ATP-binding pocket of the HER2 kinase domain.[2] This irreversible binding leads to a sustained and robust inhibition of HER2 signaling.

-

High Selectivity for HER2: A distinguishing feature of this compound is its high selectivity for HER2 over other members of the ErbB family, particularly the Epidermal Growth Factor Receptor (EGFR).[2] This selectivity is attributed to specific interactions within the HER2 kinase domain and is a critical factor in minimizing off-target toxicities commonly associated with less selective tyrosine kinase inhibitors (TKIs), such as severe diarrhea and skin rash, which are often linked to EGFR inhibition.

-

Inhibition of Downstream Signaling: By inhibiting HER2 kinase activity, this compound effectively blocks the phosphorylation of HER2 and its heterodimerization partner, HER3.[2] This, in turn, prevents the activation of downstream signaling pathways critical for tumor cell proliferation, survival, and growth, including the PI3K/AKT/mTOR and MAPK pathways.[2][3]

Preclinical Data

The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models, demonstrating its potent and selective anti-tumor effects.

In Vitro Activity

This compound has shown potent inhibitory activity against both wild-type and mutated forms of HER2. Its efficacy has been demonstrated in a range of cancer cell lines with HER2 amplification.

| Assay Type | Target | Cell Line | IC50 / GI50 (nM) | Reference |

| In Vitro Kinase Assay | Recombinant Human HER2 | N/A | 36 ± 3 | [2] |

| In Vitro Kinase Assay | HER2 | N/A | 13 | [4][5] |

| In Vitro Kinase Assay | BMX | N/A | 4.9 | [4][5] |

| In Vitro Kinase Assay | HER4 | N/A | 8.5 | [4][5] |

| In Vitro Kinase Assay | BLK | N/A | 31 | [4][5] |

| In Vitro Kinase Assay | EGFR | N/A | 65 | [4][5] |

| In Vitro Kinase Assay | JAK3 | N/A | 33 | [4][5] |

| In Vitro Kinase Assay | SLK | N/A | 25 | [4][5] |

| In Vitro Kinase Assay | LOK | N/A | 86 | [4][5] |

| Cell Growth Inhibition (GI50) | HER2-amplified | SK-BR-3 (breast) | 1.6 - 31 | [3] |

| Cell Growth Inhibition (GI50) | HER2-amplified | BT-474 (breast) | 1.6 - 31 | [3] |

| Cell Growth Inhibition (GI50) | HER2-amplified | NCI-N87 (gastric) | 1.6 - 31 | [3] |

In Vivo Efficacy

In vivo studies using mouse xenograft models of HER2-dependent cancers have demonstrated significant tumor growth inhibition and regression upon oral administration of this compound.

| Model Type | Tumor Type | Treatment | Outcome | Reference |

| Mouse Xenograft (NCI-N87) | HER2-amplified Gastric Cancer | This compound (30 and 60 mg/kg/day) | Significant tumor regression.[2][6] | [2][6] |

| Mouse Xenograft (BT-474) | HER2-amplified Breast Cancer | This compound (30 and 60 mg/kg/day) | Significant tumor regression.[2][6] | [2][6] |

| Peritoneal Dissemination Model | HER2-driven Cancer Cells | This compound | Survival benefit without evident toxicity.[2] | [2] |

| Xenograft (4-1ST) | Acquired resistance to trastuzumab/pertuzumab | This compound (15 mg/kg/day) + Trastuzumab (20 mg/kg) | Enhanced antitumor effect.[6] | [6] |

| Xenograft (4-1ST) | Acquired resistance to T-DM1 | This compound (15 mg/kg/day) + T-DM1 (7.5 mg/kg) | Enhanced antitumor effect.[6] | [6] |

Clinical Data

A first-in-human, open-label, Phase 1/2 clinical trial (NCT03410927) was initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[7][8][9]

Study Design

The study consisted of a dose-escalation phase followed by a dose-expansion phase.[7] this compound was administered orally twice daily (BID) in 21-day cycles.[8] The starting dose was 50 mg BID, with planned escalation to 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID.[10]

Safety and Tolerability

The study was ultimately terminated due to an unfavorable risk-benefit ratio, with unacceptable toxicity observed during the dose-escalation phase.[7][8] Key safety findings included:

-

Dose-Limiting Toxicities (DLTs): Grade 3 diarrhea was observed at both the 200 mg BID and 150 mg BID dose levels.[8]

-

Serious Adverse Events: A fatal cardiac arrest occurred in one patient receiving 150 mg BID, and a causal relationship to this compound could not be ruled out.[8]

Efficacy

Despite the toxicity concerns, some preliminary evidence of clinical activity was observed.[7] Among 14 evaluable patients, two partial responses were reported.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HER2 kinase.

Materials:

-

Recombinant human HER2 kinase

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

HER2-specific peptide substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.

-

Add 2 µL of recombinant HER2 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To determine the 50% growth inhibitory concentration (GI50) of this compound in HER2-positive cancer cell lines.

Materials:

-

HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)

Protocol:

-

Seed cells in a 96-well plate at a density of 1.5 × 10^4 to 3 × 10^4 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT or AlamarBlue).

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate GI50 values by normalizing the results to the vehicle-treated control and fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.

Materials:

-

HER2-positive cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against: p-HER2 (e.g., Tyr1248), total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Plate cells and treat with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a HER2-positive tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

HER2-positive cancer cells (e.g., NCI-N87, BT-474)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally once or twice daily at the desired dose. The control group receives the vehicle.

-

Measure tumor volume (Volume = (width)² x length/2) and mouse body weight 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Analyze the data by comparing the tumor growth in the treated groups to the control group.

Visualizations

Caption: HER2 Signaling Pathway and Mechanism of this compound Inhibition.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a novel, selective, and covalent inhibitor of HER2 that has demonstrated significant preclinical anti-tumor activity in HER2-driven cancer models. Its high selectivity for HER2 over EGFR was a promising feature for potentially mitigating common TKI-related toxicities. However, the first-in-human clinical trial was halted due to an unfavorable safety profile at the doses tested. Despite this setback, the preclinical data and the understanding of its mechanism of action provide valuable insights for the future design and development of next-generation HER2-targeted therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate HER2-targeted agents.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. 2.9. Mouse Xenograft Tumor Model [bio-protocol.org]

- 3. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

TAS0728: A Deep Dive into its Preclinical Antitumor Activity in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of TAS0728, a novel, orally available, covalent-binding inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). This compound has demonstrated significant potency and selectivity for HER2, offering a promising therapeutic option for HER2-activated cancers, including breast cancer. This document details the quantitative data from preclinical studies, outlines the experimental protocols utilized, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

This compound is a selective kinase inhibitor that covalently binds to the cysteine residue (C805) in the ATP-binding site of HER2.[1] This irreversible binding leads to a robust and sustained inhibition of HER2 kinase activity.[1] A key advantage of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may translate to a more favorable safety profile by avoiding EGFR-related toxicities commonly observed with pan-ErbB inhibitors.[1][2] The inhibition of HER2 phosphorylation subsequently blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[1][3] This ultimately leads to the induction of apoptosis in HER2-amplified breast cancer cells.[1][3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of HER2-positive breast cancer. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiproliferative Activity of this compound in HER2-Amplified Breast Cancer Cell Lines

| Cell Line | IC50 (nmol/L) |

| BT-474 | 8.2 |

| SK-BR-3 | 9.5 |

| NCI-N87 | 3.7 |

| 4-1ST | 11 |

Data extracted from in vitro cell proliferation assays.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| NCI-N87 | 10 | 85 |

| NCI-N87 | 30 | 105 (regression) |

| BT-474 | 30 | 78 |

| BT-474 | 60 | 102 (regression) |

| 4-1ST | 15 | Strong enhancement of trastuzumab and T-DM1 antitumor effect |

Data extracted from in vivo studies in mouse xenograft models.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to assess the antitumor activity of this compound.

Cell Lines and Culture

HER2-amplified breast cancer cell lines, including BT-474, SK-BR-3, and NCI-N87, were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Proliferation Assay

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Luminescence was measured to determine the number of viable cells, and IC50 values were calculated using a non-linear regression analysis.

Western Blot Analysis

To evaluate the effect of this compound on HER2 signaling, cells were treated with the compound for a specified duration. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total HER2, HER3, AKT, and ERK. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.

In Vivo Xenograft Studies

Female BALB/c nude mice were used for the xenograft studies. Tumor cells (e.g., NCI-N87, BT-474) were subcutaneously implanted into the flank of each mouse. When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily. Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated. At the end of the study, tumors were excised for pharmacodynamic analysis.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits HER2 signaling pathway.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data strongly support the potent and selective antitumor activity of this compound in HER2-amplified breast cancer models. Its covalent binding mechanism and high specificity for HER2 offer the potential for improved efficacy and a better safety profile compared to existing HER2-targeted therapies.[1] These promising preclinical results have provided a solid rationale for the clinical development of this compound, which is currently being investigated in clinical trials for patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[6][7][8] Further research into potential resistance mechanisms and combination strategies will be crucial for optimizing the clinical application of this novel agent.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. A Study of this compound in Patients With Solid Tumors With HER2 or HER3 Abnormalities [clinicaltrials.stanford.edu]

- 8. A Study of this compound in Patients With Solid Tumors With HER2 or HER3 Abnormalities [stanfordhealthcare.org]

TAS0728: A Technical Overview of its Kinase Selectivity Profile with a Focus on EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of TAS0728, a potent, orally active, and irreversible covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). A key focus of this document is the compound's activity against the Epidermal Growth Factor Receptor (EGFR) and other kinases, providing valuable insights for researchers in oncology and drug development.

Core Efficacy and Selectivity

This compound demonstrates high specificity for HER2, to which it covalently binds at the C805 residue.[1][2] This irreversible binding leads to sustained inhibition of HER2 phosphorylation and downstream signaling pathways, ultimately inducing apoptosis in HER2-amplified cancer cells.[1] While this compound is a highly selective HER2 inhibitor, it also exhibits activity against a panel of other kinases, albeit at varying concentrations.

Quantitative Kinase Inhibition Profile

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against a range of kinases, providing a clear comparison of its potency and selectivity.

| Kinase Target | IC50 (nM) |

| BMX | 4.9 |

| HER4 | 8.5 |

| HER2 | 13 |

| SLK | 25 |

| BLK | 31 |

| JAK3 | 33 |

| HER2 (human) | 36 |

| EGFR | 65 |

| LOK | 86 |

Data compiled from multiple sources.[3][4]

As the data indicates, this compound is significantly more potent against HER2 than EGFR, with an IC50 value for EGFR that is five times higher than for HER2. This selectivity is a critical attribute, as the inhibition of wild-type EGFR is often associated with dose-limiting toxicities, such as skin rashes and diarrhea.[5]

Signaling Pathway Inhibition

This compound's primary mechanism of action involves the inhibition of the HER2 signaling pathway. By binding to HER2, it prevents its phosphorylation and the subsequent activation of downstream effectors like AKT and ERK. This disruption of the signaling cascade is crucial for its anti-tumor activity.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical and cellular assays. The in vitro kinase inhibition assays were conducted by specialized contract research organizations, Reaction Biology Corporation and Carna Biosciences. While the specific proprietary protocols are not publicly available, the following represents a generalized methodology based on the likely assay formats used.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a radiometric assay format, such as the HotSpot™ assay platform, which is a standard for kinase profiling.

-

Reaction Mixture Preparation : A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.

-

Compound Addition : this compound is serially diluted in 50% DMSO and pre-incubated with the specific kinase (e.g., HER2, EGFR) in a 384-well plate for approximately 20-30 minutes at room temperature.

-

Initiation of Kinase Reaction : The kinase reaction is initiated by adding a mixture of ATP and ³³P-γ-ATP to a final concentration of approximately 10 µM.

-

Incubation : The reaction is allowed to proceed for a defined period, typically 60 to 120 minutes, at room temperature.

-

Termination and Detection : The reaction is stopped by spotting the mixture onto P81 ion-exchange filter paper. The filter paper is then washed extensively with 0.75% phosphoric acid to remove unincorporated ³³P-γ-ATP.

-

Data Analysis : The amount of incorporated radiolabeled phosphate into the substrate is quantified using a scintillation counter. The percentage of remaining kinase activity is calculated relative to a DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Representative Protocol)

To assess the inhibitory activity of this compound in a cellular context, assays measuring the phosphorylation of target proteins within intact cells are employed.

-

Cell Culture : HER2-amplified cancer cell lines (e.g., SK-BR-3) or cells engineered to express specific kinases are cultured in appropriate media.

-

Compound Treatment : Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 3 hours).

-

Cell Lysis : Following treatment, cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

Western Blot Analysis : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-HER2, p-EGFR, p-AKT, p-ERK) and total protein levels as a loading control.

-

Detection and Analysis : Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL). The band intensities are quantified using densitometry software, and the inhibition of phosphorylation is determined relative to the vehicle-treated control.

Conclusion

This compound is a highly potent and selective covalent inhibitor of HER2. Its selectivity profile, particularly its weaker inhibition of EGFR compared to HER2, suggests a potentially favorable therapeutic window with a reduced risk of EGFR-mediated side effects. The robust biochemical and cellular assays employed to characterize its activity provide a solid foundation for its continued clinical development as a targeted therapy for HER2-driven cancers. This technical guide provides researchers and drug development professionals with a comprehensive overview of the preclinical data supporting the selectivity of this compound.

References

TAS0728: A Technical Guide for Preclinical Research in HER2-Amplified Gastric Cancer Models

This technical guide provides an in-depth overview of TAS0728, a novel, orally available, covalent-binding inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The information presented is tailored for researchers, scientists, and drug development professionals working on HER2-amplified gastric cancer models. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.

Core Compound Characteristics

This compound is distinguished as a HER2-selective kinase inhibitor that forms a covalent bond with the cysteine residue at position 805 (C805) within the HER2 kinase domain.[1] This irreversible binding leads to potent and sustained inhibition of HER2 kinase activity. A key feature of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-related toxicities often seen with less selective pan-ErbB inhibitors.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of HER2, its dimerization partner HER3, and critical downstream signaling effectors, ultimately inducing apoptosis in cancer cells dependent on the HER2 pathway.[1][3]

Quantitative Data on Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various HER2-amplified cancer models, including those for gastric cancer. The following tables summarize the key quantitative findings from these preclinical studies.

In Vitro Anti-proliferative Activity

This compound demonstrates potent dose-dependent inhibition of cell proliferation in HER2-amplified gastric cancer cell lines.

| Cell Line | Cancer Type | HER2 Status | IC50 (nmol/L) |

| NCI-N87 | Gastric Adenocarcinoma | Amplified | 2.9 |

| OE-19 | Gastric Adenocarcinoma | Amplified | 7.9 |

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

In Vivo Efficacy in NCI-N87 Subcutaneous Xenograft Model

Oral administration of this compound leads to significant tumor growth inhibition in a dose-dependent manner in mice bearing NCI-N87 xenografts.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C (%)* | P-value |

| Vehicle Control | - | Once Daily (PO) | 100 | - |

| This compound | 3 | Once Daily (PO) | 49.3 | <0.05 |

| This compound | 10 | Once Daily (PO) | 1.8 | <0.001 |

| This compound | 30 | Once Daily (PO) | -12.3 (regression) | <0.001 |

*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A negative value indicates tumor regression. Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

In Vivo Efficacy in NCI-N87 Peritoneal Dissemination Model

In a model mimicking peritoneal dissemination of gastric cancer, this compound demonstrated a significant survival benefit.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | ILS (%)* | P-value |

| Vehicle Control | - | Once Daily (PO) | - | - |

| This compound | 30 | Once Daily (PO) | 71.2 | <0.001 |

| Lapatinib | 100 | Once Daily (PO) | 26.0 | <0.05 |

*ILS (%) = (Median survival time of treated group / Median survival time of control group - 1) x 100. Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in HER2-amplified gastric cancer models.

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Culture:

-

HER2-amplified human gastric cancer cell lines (NCI-N87, OE-19) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.1 nmol/L to 10 µmol/L) or vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega), according to the manufacturer's instructions.

-

Absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Subcutaneous Xenograft Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a subcutaneous gastric cancer model.

-

Animal Model:

-

Female BALB/c nude mice, aged 6-8 weeks, are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

-

Tumor Implantation:

-

NCI-N87 cells are harvested during their exponential growth phase.

-

A suspension of 5 x 10^6 NCI-N87 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

-

-

Treatment:

-

When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment and control groups (n=6 per group).

-

This compound is formulated in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (PO) once daily at the specified doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle only.

-

Treatment is continued for a specified duration (e.g., 14 consecutive days).

-

-

Efficacy Assessment:

-

Tumor volumes are measured twice weekly using digital calipers, calculated with the formula: (Length x Width²) / 2.

-

Body weights are monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition (T/C%) is calculated.

-

Pharmacodynamic Analysis (Western Blot)

This protocol is used to confirm the inhibition of HER2 signaling in tumor tissues.

-

Sample Collection:

-

Tumors from treated and control mice are excised at a specified time point after the final dose (e.g., 2-24 hours).

-

Tumor samples are immediately snap-frozen in liquid nitrogen and stored at -80°C.

-

-

Protein Extraction:

-

Frozen tumor tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay.

-

-

Western Blotting:

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Membranes are incubated overnight at 4°C with primary antibodies against p-HER2 (Tyr1221/1222), HER2, p-HER3 (Tyr1289), HER3, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, membranes are incubated with the appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental processes relevant to this compound research.

Caption: this compound mechanism of action on the HER2 signaling pathway.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of TAS0728: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies demonstrating the efficacy of TAS0728, a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The following sections detail the biochemical and cellular activities of this compound, offering insights into its mechanism of action and anti-cancer properties.

Biochemical Activity and Kinase Selectivity

This compound is an irreversible, covalent-binding inhibitor that selectively targets HER2 kinase.[1][2][3] It forms a covalent bond at the C805 residue of HER2, leading to potent and sustained inhibition of its kinase activity.[1] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile compared to pan-ErbB inhibitors.[1][2]

Biochemical assays have demonstrated the potent inhibitory activity of this compound against a panel of kinases. The half-maximal inhibitory concentrations (IC50) from these cell-free assays are summarized in the table below.

| Kinase Target | IC50 (nM) |

| HER2 | 13 |

| BMX | 4.9 |

| HER4 | 8.5 |

| BLK | 31 |

| JAK3 | 33 |

| Human HER2 | 36 |

| SLK | 25 |

| EGFR | 65 |

| LOK | 86 |

Table 1: In vitro biochemical inhibitory activity of this compound against a panel of kinases. Data sourced from publicly available information.[4]

Inhibition of HER2 Signaling Pathway

This compound effectively inhibits the phosphorylation of both wild-type and mutated HER2.[1][2] This action disrupts the downstream signaling cascades that are crucial for the proliferation and survival of HER2-driven cancer cells.[1] The binding of this compound to HER2 prevents the subsequent phosphorylation and activation of HER3, a key signaling partner, and other downstream effectors.[1]

Cellular Activity: Antiproliferative and Apoptotic Effects

In cellular assays, this compound has demonstrated potent antiproliferative activity in a dose-dependent manner against cancer cell lines with HER2 overexpression or amplification.[2][3] Furthermore, the inhibition of the HER2 signaling pathway by this compound leads to the induction of apoptosis in HER2-amplified breast cancer cells.[1]

While specific IC50 values for antiproliferative activity across a wide range of cancer cell lines are not yet publicly available in a consolidated table, studies have consistently reported its potent effects in various preclinical models.[1][2]

Efficacy Against Mutated and Resistant HER2

This compound has shown potent inhibitory activity against both overexpressed/amplified HER2 and mutated forms of the receptor.[2][3][5] This is a significant advantage, as it suggests potential efficacy in tumors that have developed resistance to other HER2-targeted therapies. Preclinical studies have shown that this compound can overcome acquired resistance to trastuzumab/pertuzumab and T-DM1 in vivo.[2][3]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the efficacy of this compound. These should be adapted based on specific cell lines and experimental conditions.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of HER2 and other kinases.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and necessary cofactors.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the incorporation of the radiolabeled phosphate into the peptide substrate using a filter-binding assay and a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent such as MTS or MTT to each well and incubate for a few hours.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the phosphorylation status of HER2 and its downstream signaling proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-HER2, total HER2, p-AKT, total AKT).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the number of cells undergoing apoptosis following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

The initial in vitro studies of this compound demonstrate its potent and selective inhibitory activity against HER2. Its ability to block downstream signaling, induce apoptosis, and inhibit the proliferation of HER2-driven cancer cells, including those with mutations and acquired resistance to other therapies, highlights its potential as a promising therapeutic agent. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. selleckchem.com [selleckchem.com]

- 5. hra.nhs.uk [hra.nhs.uk]

TAS0728: A Technical Guide to its Impact on HER2 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an investigational, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] Preclinical studies have demonstrated its potent and selective antitumor activity in HER2-driven cancer models, including those that have acquired resistance to other HER2-targeted therapies.[1][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its effects on HER2 downstream signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this promising therapeutic agent.

This compound irreversibly binds to the cysteine residue at position 805 (C805) within the kinase domain of HER2, leading to the inhibition of its kinase activity.[1] This targeted inhibition blocks the phosphorylation of HER2 and its dimerization partner, HER3, thereby disrupting the activation of critical downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][6] The ultimate consequence of this signaling blockade is the induction of apoptosis and the suppression of tumor growth in HER2-dependent cancer cells.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from preclinical studies, illustrating the potent inhibitory effects of this compound on cell proliferation and HER2 signaling.

Table 1: In Vitro Cell Proliferation Inhibition (GI50) of this compound in HER2-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nmol/L) |

| BT-474 | Breast Cancer | < 10 |

| NCI-N87 | Gastric Cancer | < 10 |

| SK-BR-3 | Breast Cancer | < 10 |

| KPL-4 | Breast Cancer | < 10 |

| HCC1954 | Breast Cancer | < 10 |

Data sourced from Irie et al., Mol Cancer Ther, 2019.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg/day) | Tumor Growth Inhibition |

| NCI-N87 | Gastric Cancer | 30 | Significant Antitumor Effect |

| NCI-N87 | Gastric Cancer | 60 | Significant Tumor Regression |

| BT-474 | Breast Cancer | Not Specified | Significant Antitumor Effect |

| 4-1ST | Not Specified | 15 (in combination) | Strong Enhancement of Trastuzumab/T-DM1 Efficacy |

Data compiled from preclinical studies.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a standard cell viability assay.

-

Cell Lines: A panel of HER2-amplified human cancer cell lines, including BT-474, NCI-N87, and SK-BR-3, were utilized.

-

Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells were treated with a serial dilution of this compound for a specified duration (typically 72 hours).

-

Quantification: Cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) values were calculated from the dose-response curves.

Western Blot Analysis for Phosphorylated Proteins

Western blotting was employed to assess the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins.

-

Cell Lysis: Treated and untreated cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentrations of the lysates were determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Antibodies: The following are representative primary antibodies that can be used:

-

p-HER2 (Tyr1248)

-

Total HER2

-

p-AKT (Ser473)

-

Total AKT

-

p-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

In Vivo Tumor Xenograft Studies

The antitumor efficacy of this compound was evaluated in vivo using xenograft models.

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) were used.

-

Cell Implantation: HER2-positive cancer cells (e.g., NCI-N87) were subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.

-

Drug Administration: this compound was administered orally at various doses (e.g., 15, 30, 60 mg/kg/day). The vehicle control was administered to the control group.

-

Tumor Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting to assess the levels of phosphorylated proteins.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the HER2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: The HER2 signaling pathway, which promotes cell proliferation and survival.

Caption: Mechanism of action of this compound, a covalent inhibitor of HER2.

Caption: A typical experimental workflow for evaluating this compound.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of TAS0728 in Oncology: A Technical Guide

1.0 Executive Summary

TAS0728 is an orally available, covalent inhibitor that demonstrates high selectivity for Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] By irreversibly binding to a specific cysteine residue (C805) in the HER2 kinase domain, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] Preclinical studies have highlighted its potent anti-tumor activity, not only in HER2-amplified cancer models but also in those with acquired resistance to standard-of-care HER2-targeted therapies like trastuzumab and T-DM1.[1][5][6] A key feature of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR), suggesting a potential for a more favorable side-effect profile compared to pan-ErbB inhibitors.[1][4] However, its clinical development has been challenging. A first-in-human Phase I trial (NCT03410927) was terminated due to unacceptable toxicity at higher doses, including dose-limiting grade 3 diarrhea and a fatal cardiac event, precluding the determination of a maximum tolerated dose.[1][7] Despite this setback, initial signs of efficacy were observed, with two partial responses in heavily pretreated patients.[7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical findings, and the experimental protocols utilized in its evaluation.

2.0 Introduction to this compound

2.1 Chemical Properties and Mechanism of Action this compound, a pyrazolopyrimidine carboxamide analogue, is distinguished by an acrylamide group that acts as a covalent binding moiety.[3] This structure allows it to function as an irreversible, small-molecule kinase inhibitor.[6][8] Its primary target is HER2, a receptor tyrosine kinase that is frequently overexpressed, amplified, or mutated in various cancers, including breast, gastric, and non-small cell lung cancer.[1][2][5]

The mechanism of this compound involves the specific and covalent binding to the cysteine residue C805 within the ATP-binding pocket of the HER2 kinase domain.[4] This irreversible binding locks the kinase in an inactive state. Consequently, this compound potently inhibits the phosphorylation of HER2 and its binding partner HER3, leading to a robust and sustained blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[3][4][8] This signaling inhibition ultimately induces apoptosis in cancer cells dependent on the HER2 pathway.[3][4] A critical advantage of this compound is its high selectivity for HER2 over wild-type EGFR, which is often associated with the dose-limiting toxicities (e.g., severe diarrhea and rash) seen with less selective, pan-ErbB inhibitors.[4][5]

3.0 Preclinical Pharmacology

3.1 In Vitro Activity this compound has demonstrated potent and selective inhibitory activity in biochemical and cellular assays. In vitro kinase assays revealed a half-maximal inhibitory concentration (IC50) of 36 ± 3 nmol/L against recombinant human HER2.[3] Further kinome-wide panels confirmed its high selectivity for HER2, though it also shows some activity against other kinases at various concentrations.[4][8] In cell-based assays, this compound showed potent anti-proliferative effects across multiple HER2-amplified cancer cell lines.[8]

| Parameter | Value (nM) | Target/Cell Line | Reference |

| IC50 | 36 | Recombinant HER2 | [3] |

| IC50 | 13 | HER2 | [8] |

| IC50 | 4.9 | BMX | [8] |

| IC50 | 8.5 | HER4 | [8] |

| IC50 | 31 | BLK | [8] |

| IC50 | 65 | EGFR | [8] |

| GI50 | 5.0 | SK-BR-3 (Breast Cancer) | [8] |

| GI50 | 5.1 | AU565 (Breast Cancer) | [8] |

| GI50 | 3.6 | BT-474 (Breast Cancer) | [8] |

| GI50 | 1.6 | NCI-N87 (Gastric Cancer) | [8] |

| GI50 | 6.9 | Calu-3 (Lung Cancer) | [8] |

| Table 1: In Vitro Inhibitory Profile of this compound |

3.2 In Vivo Efficacy In vivo studies using mouse xenograft models confirmed the potent anti-tumor activity of this compound. Oral administration of this compound led to significant tumor regression in models bearing HER2-dependent tumors, such as NCI-N87 (gastric) and BT-474 (breast) cancer xenografts, at well-tolerated doses.[3][9] These studies also demonstrated robust and sustained inhibition of HER2, HER3, and downstream effector phosphorylation in tumor tissues.[3][9]

Crucially, this compound has shown efficacy in models with acquired resistance to established anti-HER2 therapies. In xenograft models resistant to trastuzumab/pertuzumab or the antibody-drug conjugate T-DM1, switching to this compound resulted in significant anti-tumor effects, suggesting that these resistant tumors remain dependent on HER2 signaling.[5][6]

| Model | Dose (mg/kg/day, p.o.) | Outcome | Reference |

| NCI-N87 Xenograft | 30 and 60 | Significant antitumor effect | [9] |

| BT-474 Xenograft | 30 and 60 | Significant antitumor effect | [9] |

| Peritoneal Dissemination Model | Not specified | Survival benefit, no evident toxicity | [3][4] |

| Table 2: Summary of In Vivo Efficacy in Xenograft Models |

3.3 Preclinical Combination Studies The therapeutic potential of this compound may be enhanced through combination therapies. In a 4-1ST xenograft model, a low dose of this compound (15 mg/kg/day) strongly enhanced the antitumor effects of the HER2-targeting antibodies trastuzumab (20 mg/kg) and T-DM1 (7.5 mg/kg).[9] This provides a rationale for dual HER2 blockade strategies combining this compound with other HER2-targeted agents.[9]

4.0 Clinical Development

4.1 Phase I Study (NCT03410927) Overview this compound was evaluated in a first-in-human, open-label, multicenter Phase I dose-escalation study.[7][10] The study enrolled 19 adult patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies.[5][7] The primary objectives were to assess safety, determine the dose-limiting toxicities (DLTs), and establish the maximum tolerated dose (MTD) and/or recommended Phase II dose.[7] this compound was administered orally twice daily (BID) in 21-day cycles, with doses escalating from 50 mg to 200 mg BID.[1][7]

4.2 Clinical Efficacy Although efficacy was a secondary endpoint, evidence of clinical activity was observed. Among 14 evaluable patients, two achieved a partial response (PR).[1][7] One notable case was a patient with biliary tract cancer who had a sustained response and continued treatment at 50 mg BID for over 489 days.[5]

| Total Evaluable Patients | Best Overall Response | Number of Patients | Tumor Types |

| 14 | Partial Response (PR) | 2 | Biliary Tract Cancer, Other |

| Table 3: Summary of Clinical Responses in the Phase I Trial |

4.3 Safety and Tolerability The clinical development of this compound was halted due to an unacceptable toxicity profile at the doses tested.[1][7] All 19 treated patients experienced at least one adverse event (AE).[5] The incidence of AEs was higher at the 150 mg and 200 mg BID dose levels.[5] Dose-limiting toxicities were primarily gastrointestinal, consistent with other HER2 kinase inhibitors, but were severe enough to stop dose escalation.[5][7] Consequently, the MTD was not determined.[1][7]

| Dose Level (BID) | DLT Event | Number of Patients | Serious Adverse Event |

| 200 mg | Grade 3 Diarrhea | 2 | Not specified for these patients |

| 150 mg | Grade 3 Diarrhea | 1 | Fatal Cardiac Arrest (1 patient) |

| Table 4: Dose-Limiting Toxicities and Key Adverse Events in the Phase I Trial |

The fatal cardiac arrest occurred in one patient at the 150 mg BID dose level after one 21-day cycle; a causal relationship to this compound could not be ruled out.[1][7] Given the overall risk-benefit assessment, the sponsor terminated the study.[11]

5.0 Key Experimental Methodologies

5.1 In Vitro Kinase Inhibition Assay To determine the IC50 value, recombinant human HER2 kinase was incubated with varying concentrations of this compound, a peptide substrate, and ATP. The extent of substrate phosphorylation was measured, and the IC50 was calculated as the drug concentration that inhibited kinase activity by 50%.

5.2 Covalent Binding Confirmation (LC-MS/MS) To confirm the covalent binding mechanism, the this compound-HER2 complex was digested with a protease (e.g., trypsin).[3] The resulting peptide fragments were then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This method allowed for the precise identification of the peptide containing the C805 residue and confirmed the mass shift corresponding to the covalent adduction of this compound.[3]

5.3 Cellular Phosphorylation Assays (Western Blot) HER2-amplified cancer cell lines were treated with this compound for various durations. Following treatment, cells were lysed, and protein extracts were separated by SDS-PAGE. Western blotting was performed using primary antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK to assess the inhibition of the signaling pathway.

5.4 Animal Xenograft Studies Human cancer cells (e.g., NCI-N87) were subcutaneously implanted into immunocompromised mice.[9] Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally, typically once daily.[9] Tumor volumes and body weights were measured regularly (e.g., twice a week) to assess efficacy and toxicity.[9] For pharmacodynamic studies, tumors were excised at set time points post-treatment for analysis of target engagement via Western blot.[9]

5.5 Phase I Clinical Trial Protocol (3+3 Design) The study followed a standard 3+3 dose-escalation scheme.[5] Cohorts of 3 patients were enrolled at each dose level, starting at 50 mg BID.[5] If no DLTs were observed in the first cycle (21 days), the dose was escalated for a new cohort.[5] If one patient experienced a DLT, 3 more patients were enrolled at the same dose level. If two or more patients in a cohort of up to 6 experienced a DLT, that dose was considered to have exceeded the MTD.[5] A DLT was defined by specific criteria, such as Grade ≥3 diarrhea lasting over 48 hours despite intensive antidiarrheal medication.[5]

6.0 Visualizations: Signaling Pathways and Workflows

Caption: this compound mechanism of action, inhibiting HER2 kinase and downstream signaling.

References

- 1. d-nb.info [d-nb.info]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAS-0728 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Study of this compound in Patients With Solid Tumors With HER2 or HER3 Abnormalities [stanfordhealthcare.org]

- 11. hra.nhs.uk [hra.nhs.uk]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of HER2 Phosphorylation in Response to TAS0728

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an investigational, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast cancer. This compound selectively and irreversibly binds to a cysteine residue (C805) in the kinase domain of HER2, leading to the inhibition of its kinase activity.[1][2] This targeted inhibition prevents downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of both wild-type and mutated HER2, exhibiting robust and sustained suppression of HER2 signaling.[1] These application notes provide a detailed protocol for the analysis of HER2 phosphorylation by Western blot following treatment with this compound, along with a summary of available data and relevant signaling pathways.

Data Presentation

While preclinical studies have qualitatively demonstrated the dose-dependent inhibition of HER2 phosphorylation by this compound using Western blot, specific quantitative data from such analyses (e.g., densitometry or IC50 values for phosphorylation inhibition) are not publicly available in the cited literature. The available quantitative data primarily pertains to the anti-proliferative effects of this compound on cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nmol/L) |

| SK-BR-3 | Breast Cancer | 15 |

| BT-474 | Breast Cancer | 13 |

| NCI-N87 | Gastric Cancer | 12 |

| Calu-3 | Lung Cancer | 29 |

GI50: 50% growth inhibition concentration. Data extracted from preclinical studies.

Table 2: Overview of a Phase I Clinical Trial of this compound (NCT03410927)

| Parameter | Details |

| Study Phase | Phase I |

| Patient Population | Advanced solid tumors with HER2 or HER3 aberrations |

| Dosing | Escalating doses from 50 to 200 mg BID |

| Key Findings | Partial responses observed in 2 of 14 evaluable patients. The study was halted due to unacceptable toxicity at higher doses. |

BID: twice daily. Information is based on a first-in-human phase I study.[3][4]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

HER2 Signaling Pathway and Point of Intervention for this compound

Caption: HER2 signaling pathway and this compound's mechanism of action.

Western Blot Experimental Workflow for pHER2 Analysis

Caption: Western Blot workflow for analyzing HER2 phosphorylation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: SK-BR-3, a human breast cancer cell line with HER2 overexpression, is a suitable model.

-

Culture Conditions: Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose range of 30 to 1000 nmol/L).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treat the cells for the desired time points (e.g., 3 and 48 hours).[1]

-

Protein Extraction

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Centrifugation:

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection: Transfer the supernatant containing the protein extract to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

Western Blotting

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-HER2 Tyr1248 or Tyr1221/1222), total HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-HER2 signal to the total HER2 signal and/or the loading control.

Conclusion

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

TAS0728 Application Notes and Protocols for In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of TAS0728, a selective and covalent HER2 kinase inhibitor, in mouse xenograft models. The included data and protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction

This compound is a potent and selective inhibitor of human epidermal growth factor receptor 2 (HER2), which covalently binds to C805 in the HER2 kinase domain.[1] This irreversible inhibition leads to a sustained blockade of HER2 signaling, making this compound a promising therapeutic agent for HER2-driven cancers.[1] Preclinical studies in various mouse xenograft models have demonstrated its significant anti-tumor activity.[1][2]

Mechanism of Action

This compound selectively inhibits the kinase activity of HER2, thereby preventing the phosphorylation of HER2 and its dimerization partner, HER3.[1] This action blocks the activation of downstream signaling pathways, including the PI3K/AKT and RAS/MEK/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] The inhibition of these pathways ultimately leads to apoptosis in HER2-amplified cancer cells.[1]

HER2 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK signaling.

In Vivo Efficacy of this compound in Mouse Xenograft Models

This compound has demonstrated dose-dependent anti-tumor activity in various HER2-positive cancer xenograft models.

Summary of this compound Dosage and Efficacy in Preclinical Xenograft Models

| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Outcome |

| Gastric Cancer | NCI-N87 | Nude | 25, 50 mg/kg | Oral | Once daily for 14 days | Significant tumor growth inhibition |

| Breast Cancer | BT-474 | Nude | 25, 50 mg/kg | Oral | Once daily for 21 days | Significant tumor growth inhibition |

Experimental Data from Key Studies

NCI-N87 Xenograft Model: In a study utilizing NCI-N87 gastric cancer xenografts, once-daily oral administration of this compound at doses of 25 and 50 mg/kg for 14 days resulted in significant inhibition of tumor growth.

BT-474 Xenograft Model: Similarly, in the BT-474 breast cancer xenograft model, once-daily oral administration of this compound at 25 and 50 mg/kg for 21 days led to a significant reduction in tumor volume.

Protocols for In Vivo Mouse Xenograft Studies

The following are generalized protocols for establishing and utilizing cell line-derived xenografts to test the efficacy of this compound.

Cell Line-Derived Xenograft (CDX) Model Protocol

1. Cell Culture and Preparation:

-

Culture HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) in their recommended complete media.

-

Harvest cells during the exponential growth phase.

-